molecular formula C10H9N3O4S B2910985 (2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one CAS No. 692278-76-5

(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B2910985
CAS No.: 692278-76-5
M. Wt: 267.26
InChI Key: IARFQDBDCIVICB-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-Methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a chemical compound of significant interest in medicinal and agrochemical research. It belongs to the 1,3-thiazolidin-4-one class, a heterocyclic scaffold recognized as a "magic moiety" due to its wide spectrum of biological activities . This saturated thiazole ring incorporates sulfur and nitrogen atoms within a five-membered ring, with a carbonyl group at the fourth position, making it a versatile building block for developing novel bioactive molecules . Thiazolidinone derivatives are of great importance as intermediates in the pharmaceutical and agrochemical industries . They are known to exhibit a broad range of pharmacological properties, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The specific stereochemistry of the (2Z) isomer can be critical for its biological activity and interaction with molecular targets. The 4-methoxy-2-nitrophenyl substituent on the imino group is a key structural feature that influences the compound's electronic properties and potential bioactivity. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care, utilizing personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-2-nitrophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-17-6-2-3-7(8(4-6)13(15)16)11-10-12-9(14)5-18-10/h2-4H,5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARFQDBDCIVICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C2NC(=O)CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidinone ring substituted with a methoxy and nitrophenyl group. This specific arrangement is crucial for its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation.

The anticancer activity is primarily attributed to:

  • Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
  • Targeting specific enzymes : Thiazolidinones can inhibit enzymes involved in tumor growth and metastasis, such as topoisomerases and kinases.

Case Studies

  • A study demonstrated that derivatives of thiazolidin-4-one exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through intrinsic pathways .
  • Another research highlighted the structural activity relationship (SAR) studies that identified key modifications enhancing anticancer efficacy, suggesting that the nitro group plays a vital role in increasing biological activity .

Antibacterial Activity

Thiazolidin-4-one derivatives have also been evaluated for their antibacterial properties.

Evaluation Methods

Antibacterial activity is typically assessed using:

  • Agar diffusion methods : To determine the inhibition zones against bacterial strains.
  • Minimum inhibitory concentration (MIC) : To quantify the lowest concentration that inhibits bacterial growth.

Findings

Research indicates that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Effective against Staphylococcus aureus and Escherichia coli , with MIC values comparable to standard antibiotics .

Other Pharmacological Activities

Beyond anticancer and antibacterial properties, this compound has been investigated for additional biological activities:

  • Antioxidant Activity : Exhibits free radical scavenging capabilities, which may contribute to its overall therapeutic profile.
  • Anti-inflammatory Properties : Some studies suggest it can reduce inflammation markers in vitro .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

Thiazolidinone derivatives exhibit diverse bioactivities depending on substituent patterns. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound 4-Methoxy-2-nitrophenyl 307.31 Nitro (electron-withdrawing) at position 2; methoxy (electron-donating) at position 4
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-yl](4-methylphenyl)methanone [3] 4-Fluorophenyl, 4-methylphenyl 326.39 Fluorine (electron-withdrawing) enhances lipophilicity; methyl group increases steric bulk
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one [4] Benzofuran, 4-methoxyphenyl 542.62 Extended conjugation via benzofuran; methoxy improves solubility
Act-06 (ChemBridge) [5] 3,4-Dimethoxybenzylidene, 4-hydroxyphenyl 368.41 Hydroxyl and methoxy groups enhance hydrogen-bonding capacity

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility and may modulate receptor affinity [12]].
  • Extended Conjugation : Benzofuran or benzylidene moieties (e.g., ) enhance π-π stacking, critical for intercalation in biological targets [4]].

Crystallographic Insights

Crystal structures of analogs (e.g., (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one) reveal planar thiazolidinone rings with dihedral angles of 76–78° between aromatic substituents, suggesting steric hindrance influences packing and stability [1]]. The target compound’s 2-nitro group may induce greater torsional strain compared to analogs with para-substituted EWGs.

Anticancer Activity

Thiazolidinones with EWGs demonstrate significant cytotoxicity:

Compound Substituents IC₅₀ (DLA Cells) Mechanism Reference
Target Compound 4-Methoxy-2-nitrophenyl Not reported (predicted high) DNA intercalation, topoisomerase inhibition
(2Z)-2-[(3,4-Dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one (4a) [9], [17]] 3,4-Dimethylphenyl 100% inhibition at 100 µg/mL Apoptosis induction via mitochondrial pathway
(2Z,5Z)-5-(4-Methoxycyclohexa-2,4-dien-1-ylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one (16) [12]] 4-Methoxycyclohexadienyl 85% paw edema inhibition (vs. indomethacin) COX-2 inhibition

Insights :

  • Nitro groups correlate with DNA damage via radical formation, but methoxy groups may mitigate toxicity [9]].
  • Methyl and methoxy substituents enhance membrane permeability, improving in vivo efficacy [17]].

Anti-Inflammatory and Antimicrobial Activity

  • Anti-Inflammatory : Compound 16 () showed 85% inhibition of paw edema, comparable to indomethacin, attributed to methoxy-mediated COX-2 suppression [12]].
  • Antimicrobial: Halogenated thiazolidinones (e.g., 5-bromo derivatives in ) exhibit broad-spectrum activity, while nitro groups may enhance Gram-negative targeting [12]].

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